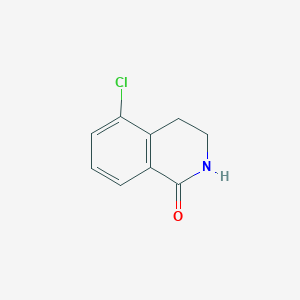

5-Chloro-3,4-dihydroisoquinolin-1(2H)-one

Vue d'ensemble

Description

5-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound related to the isoquinoline family, which is a structural motif found in a variety of natural and synthetic compounds with diverse biological activities. The chloro and hydroisoquinolinone functionalities suggest potential reactivity and synthetic utility in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been reported using various methodologies. For instance, the arylation of tetrahydroisoquinolines via a nucleophilic addition reaction with aryl Grignard reagents has been facilitated by DDQ oxidation under mild conditions . Additionally, the synthesis of chloro-substituted tetrahydroisoquinolines has been achieved through the chlorination of 1-alkyl-3,4-dihydroisoquinolines with N-chlorosuccinimide, leading to chlorinated precursors suitable for further functionalization . These methods highlight the versatility of tetrahydroisoquinolines in undergoing various chemical transformations, which could be applicable to the synthesis of 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen atom within a bicyclic ring system, which can influence the electronic properties and reactivity of the molecule. The chloro and hydroxy groups present in these compounds can participate in hydrogen bonding and other non-covalent interactions, which are important for binding with biological targets . The structural characterization of these molecules typically involves techniques such as NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

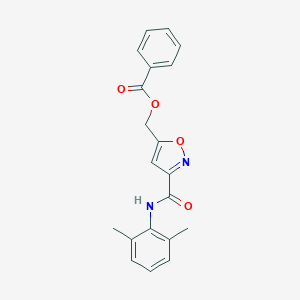

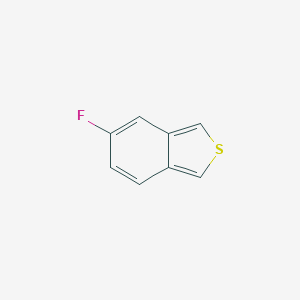

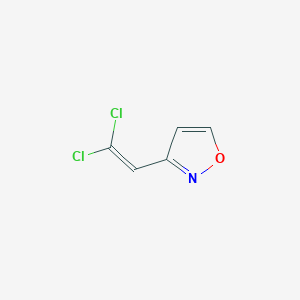

Isoquinoline derivatives can undergo a variety of chemical reactions, including dehydrochlorination to yield functionalized isoquinolines , and reactions with hydroxylamine to form isoxazolines . The presence of a chloro substituent can also facilitate further nucleophilic substitution reactions, potentially leading to a wide array of structurally diverse compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one and related compounds are influenced by their molecular structure. The introduction of substituents such as chloro and hydroxy groups can affect the compound's solubility, boiling and melting points, and stability. The chloro group, in particular, can enhance the lipophilicity of the molecule, which is an important consideration in drug design . The synthesis of these compounds often aims to optimize yields and develop environmentally friendly protocols, as demonstrated by the use of ultrasound irradiation in the synthesis of isoxazoline derivatives .

Applications De Recherche Scientifique

Synthesis Techniques

Researchers have developed new methodologies for synthesizing derivatives of 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one, showcasing its significance in chemical synthesis:

- A novel synthetic route was established for the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, involving steps like allyl etherification and Claisen rearrangement, which resulted in a high yield of a new derivative of 3,4-dihydro-isoquinolin-1(2H)-one. This method is highlighted for its simplicity and efficiency (Chen Zhan-guo, 2008).

- The synthesis of lamellarin U and lamellarin G trimethyl ether from 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles demonstrates the versatility of these compounds as precursors in complex organic synthesis processes, enabling the introduction of acid-sensitive protecting groups under mild conditions (J. Liermann & T. Opatz, 2008).

Medicinal Chemistry Applications

The compound and its derivatives have shown promise in the field of medicinal chemistry, particularly as high affinity ligands for receptors:

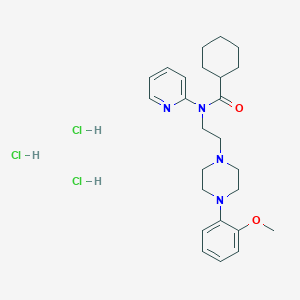

- A study described the design and discovery of a high affinity, selective, and β-arrestin biased 5-HT7 receptor agonist, utilizing 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one as a base molecule. This compound demonstrated significant β-arrestin pathway preference, indicating potential for therapeutic applications (Edem K. Onyameh et al., 2021).

- Enantioseparation of a chiral compound with high affinity to the 5-HT7 receptor was achieved, showcasing the importance of chiral purity in the pharmacological activity of drug candidates (Edem K. Onyameh et al., 2019).

New Synthetic Methodologies

Innovative synthetic methodologies involving 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one derivatives underline their role in constructing complex molecular architectures:

- A new method for preparing 3,4-dihydroisoquinolin-1(2H)-one and isoquinolin-1(2H)-one skeletons was reported, starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate. This approach involves steps like Curtius rearrangement and cyclization, providing a foundation for the synthesis of isoquinoline alkaloids (Berk Mujde et al., 2011).

Chemical Sensor Development

Derivatives of 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one have also been explored in the development of chemical sensors:

- A study presented the characterization of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, demonstrating the potential of such compounds in environmental monitoring and food safety (L. Prodi et al., 2001).

Safety And Hazards

Propriétés

IUPAC Name |

5-chloro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVBSNKDRBLAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593188 | |

| Record name | 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |

CAS RN |

129075-59-8 | |

| Record name | 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-](/img/structure/B142593.png)

![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)